molecular formula C9H12ClNS B11901621 2-(Sec-butylthio)-4-chloropyridine CAS No. 1346707-27-4

2-(Sec-butylthio)-4-chloropyridine

Cat. No.: B11901621
CAS No.: 1346707-27-4
M. Wt: 201.72 g/mol
InChI Key: BPCPWCNIVHLVKF-UHFFFAOYSA-N
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Description

2-(Sec-butylthio)-4-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a sec-butylthio group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-4-chloropyridine typically involves the introduction of the sec-butylthio group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 4-chloropyridine with sec-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butylthio)-4-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 2-(Sec-butylthio)pyridine

    Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-(Sec-butylthio)-4-chloropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(sec-butylthio)-4-chloropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sec-butylthio group and the chlorine atom can interact with specific amino acid residues in the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Sec-butylthio)pyridine: Lacks the chlorine atom, which may affect its reactivity and applications.

    4-Chloropyridine:

    2-(Butylthio)-4-chloropyridine: Similar structure but with a butylthio group instead of a sec-butylthio group, which can affect its steric and electronic properties.

Uniqueness

2-(Sec-butylthio)-4-chloropyridine is unique due to the presence of both the sec-butylthio group and the chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1346707-27-4

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-4-chloropyridine

InChI

InChI=1S/C9H12ClNS/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3

InChI Key

BPCPWCNIVHLVKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC=CC(=C1)Cl

Origin of Product

United States

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